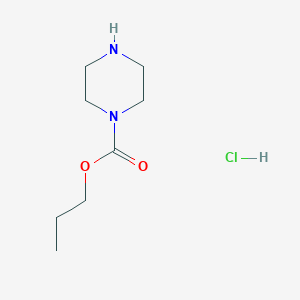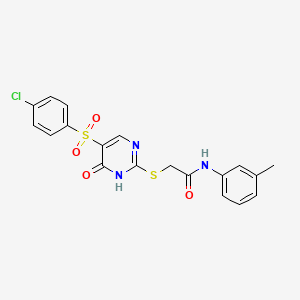![molecular formula C24H20Cl3F3N4O3 B2745613 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide CAS No. 672949-06-3](/img/structure/B2745613.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyridine ring, a piperidine ring, and a carboxamide group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The compound’s structure is likely to be influenced by the electron-withdrawing trifluoromethyl group on the pyridine ring, which could impact the compound’s reactivity .Chemical Reactions Analysis
Trifluoromethylpyridines are often used as intermediates in the synthesis of various agrochemicals and pharmaceuticals . The specific reactions this compound would undergo would depend on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactivity
Research on related compounds often focuses on the development of synthetic methods that can be applied to a wide range of similar compounds, including the synthesis of pyrrolidines, piperidines, and other nitrogen-containing heterocycles. For example, the synthesis of pyrrolidinone- and piperidinone-derived enol triflates demonstrates the versatility of nitrogen-containing scaffolds in organic synthesis, highlighting methods that could potentially be applied to the synthesis or modification of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-4-piperidinecarboxamide (Luker, Hiemstra, & Speckamp, 1997).
Biological Activities
Compounds with structural similarities to this compound are often explored for their potential biological activities. For instance, the study of sulfonamides as terminators of cationic cyclizations shows the interest in nitrogen-containing compounds for the development of new molecules with potential pharmacological applications (Haskins & Knight, 2002).
Chemical Interactions and Mechanistic Studies
Understanding the chemical interactions and mechanistic aspects of compounds like this compound is crucial for their application in scientific research. Studies on the molecular interaction of antagonists with receptors, for example, provide insights into how structural modifications affect binding affinity and activity, which could be relevant for the design of new compounds with desired biological properties (Shim et al., 2002).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl3F3N4O3/c25-16-2-1-14(18(26)11-16)9-17-20(35)5-8-34(23(17)37)32-22(36)13-3-6-33(7-4-13)21-19(27)10-15(12-31-21)24(28,29)30/h1-2,5,8,10-13,35H,3-4,6-7,9H2,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXMAQLHQXNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl3F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide](/img/structure/B2745535.png)
![2-({4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2745537.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chlorobenzamide](/img/structure/B2745541.png)
![N-[1-(furan-2-yl)propan-2-yl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2745542.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2745546.png)

![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B2745549.png)

